5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-Cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a methylated indazole ring, and an isoxazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds containing theindole nucleus are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This suggests that the compound may affect cell cycle regulation pathways, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. This can be achieved through the cyclization of hydrazine derivatives with appropriate ketones or aldehydes under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a bioactive molecule
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance.
Comparison with Similar Compounds
Indazole derivatives: These compounds share the indazole core and exhibit similar biological activities.
Isoxazole derivatives: Compounds containing the isoxazole ring are structurally related and may have overlapping properties.
Uniqueness: 5-cyclopropyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
5-cyclopropyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-20-14-5-3-2-4-11(14)13(18-20)9-17-16(21)12-8-15(22-19-12)10-6-7-10/h8,10H,2-7,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLSAEMJNFAYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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